1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate
Description
1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate (CAS No. 4271-99-2), also known as trimethyl trans-aconitate, is the trimethyl ester of trans-aconitic acid. Its molecular formula is C₉H₁₂O₆, with a molecular weight of 216.19 g/mol . Structurally, it features three methyl ester groups attached to the (1E)-prop-1-ene-1,2,3-tricarboxylic acid backbone. This compound is primarily used in biochemical research as a protected form of trans-aconitic acid, enabling controlled reactivity in synthetic pathways .
Properties
IUPAC Name |
trimethyl prop-1-ene-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIBGWGBBQGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate typically involves the esterification of a suitable precursor. One common method is the reaction of 1,2,3-trimethylpropene with a tricarboxylic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace one or more ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate lies in organic synthesis. It serves as a precursor for various complex molecules due to its reactive carboxylate groups. The compound can participate in:
- Condensation Reactions : Leading to the formation of larger organic structures.
- Cyclization Reactions : Useful in synthesizing cyclic compounds that are important in pharmaceuticals and agrochemicals.
These reactions highlight the compound's utility as a building block in synthetic organic chemistry.
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance:
- Antimicrobial Properties : Some derivatives have shown effectiveness against certain bacteria and fungi.
Further research is needed to elucidate any specific biological activities associated with this compound .
Case Study 1: Synthesis of Derivatives
A study demonstrated the successful synthesis of derivatives from this compound through Michael addition reactions. The derivatives exhibited enhanced solubility and reactivity compared to their parent compound. This study underscores the importance of structural modifications in enhancing the utility of this compound in organic synthesis.
Case Study 2: Application in Polymer Chemistry
Another investigation focused on the polymerization of this compound to create biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and biodegradability profiles suitable for packaging applications. This case highlights the compound's potential role in developing sustainable materials.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate involves its interaction with molecular targets and pathways. The compound’s ester groups can participate in hydrolysis reactions, releasing carboxylic acids that may interact with enzymes or receptors. Additionally, the methyl groups can influence the compound’s hydrophobicity and binding affinity to various targets.
Comparison with Similar Compounds
cis-Aconitic Acid (Z-isomer)
1,2,3-Triethyl (1E)-prop-1-ene-1,2,3-tricarboxylate
- Molecular Formula : C₁₂H₁₈O₆
- CAS No.: 300-39-868-30-9 .
- Key Differences :
Triethyl Citrate
Brominated Analogues (e.g., Triethyl 3-bromopropane-1,1,1-tricarboxylate)
- CAS No.: 71170-82-6 .
- Key Differences :
Physicochemical and Functional Comparisons
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Solubility | Key Applications |
|---|---|---|---|---|---|
| 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate | C₉H₁₂O₆ | 216.19 | 4271-99-2 | Organic solvents | Biochemical synthesis |
| cis-Aconitic Acid | C₆H₆O₆ | 174.11 | 585-84-2 | Water | TCA cycle intermediate |
| 1,2,3-Triethyl (1E)-prop-1-ene-1,2,3-tricarboxylate | C₁₂H₁₈O₆ | 258.27 | 300-39-868-30-9 | Organic solvents | Organic synthesis |
| Triethyl Citrate | C₁₂H₂₀O₇ | 276.28 | 77-94-1 | Water, ethanol | Plasticizer, food additive |
Reactivity and Stability
Biological Activity
1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate (C9H12O6), also known as prop-1-ene-1,2,3-tricarboxylic acid or its derivatives, is an organic compound that has garnered attention for its potential biological activities. This article discusses its chemical properties, synthesis methods, biological activities, and relevant case studies.
- Molecular Formula : C9H12O6
- CAS Number : 4023-65-8
- Molecular Weight : 204.19 g/mol
- Structure : The compound features a propene backbone with three carboxylate groups attached.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of propargyl derivatives and carboxylic acids. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and selectivity .
Antioxidant Properties
Recent studies indicate that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress and preventing cellular damage. The compound's ability to scavenge free radicals has been quantified using various assays such as DPPH and ABTS .
Anti-inflammatory Effects
Research has shown that this compound may possess anti-inflammatory properties. In vitro studies demonstrated its potential to inhibit pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests a possible application in treating inflammatory diseases .
Endocrine Disruption Potential
A study examined the endocrine-disrupting properties of various compounds including this compound. The findings indicated that at certain concentrations, the compound could mimic or interfere with hormonal activities. This raises concerns regarding its safety in consumer products such as plastics and toys .
Case Study 1: Antioxidant Activity Assessment
A recent study evaluated the antioxidant capacity of this compound using a series of in vitro assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. The study concluded that the compound could be a promising candidate for developing dietary supplements aimed at reducing oxidative stress-related diseases .
Case Study 2: Inflammatory Response Modulation
In another investigation focusing on inflammation modulation, researchers treated macrophage cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in managing chronic inflammatory conditions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
